3-chloro-N-(3-hydroxypropyl)benzamide
Description
3-Chloro-N-(3-hydroxypropyl)benzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 3-hydroxypropylamine moiety. The hydroxypropyl chain introduces a flexible, polar group capable of hydrogen bonding, which can influence solubility, crystallinity, and intermolecular interactions. Structural characterization of related benzamides often employs spectroscopic methods (NMR, IR) and X-ray crystallography .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.661 |
IUPAC Name |
3-chloro-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-1-3-8(7-9)10(14)12-5-2-6-13/h1,3-4,7,13H,2,5-6H2,(H,12,14) |
InChI Key |
NTRXCOXPDWBGCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between 3-chloro-N-(3-hydroxypropyl)benzamide and structurally related benzamide derivatives:
Critical Analysis
Hydrogen Bonding and Solubility: The hydroxypropyl chain in the target compound enhances hydrogen-bonding capacity compared to non-polar substituents (e.g., 3-chloro-N-(3-chlorophenyl)benzamide) . This may improve solubility in polar solvents like water or ethanol. In contrast, nitro groups (as in 3-chloro-N-(2-nitrophenyl)benzamide) introduce electron-withdrawing effects, reducing solubility but stabilizing crystal packing via weak C-H···O interactions .
Crystal Packing and Geometry :
- The flexible hydroxypropyl chain may result in less rigid crystal structures compared to planar derivatives like 3-chloro-N-(dialkylcarbamothioyl)benzamide, which adopts a square planar geometry in nickel complexes .
- Halogen interactions (Cl···Cl) are observed in 3-chloro-N-(2-nitrophenyl)benzamide (3.943 Å), but their absence in the hydroxypropyl derivative suggests substituent-dependent packing .
Thiourea derivatives (e.g., 3-chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide) exhibit robust intramolecular N-H···O bonds, which stabilize their conformations and may influence bioactivity .
Thermal Stability :
- Compounds with rigid substituents (e.g., nitro or chlorophenyl groups) often display higher melting points due to stronger intermolecular forces. For example, 3-chloro-N-(2-nitrophenyl)benzamide melts at 399 K , whereas hydroxypropyl derivatives likely have lower melting points due to chain flexibility.
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